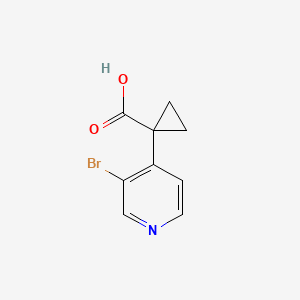

1-(3-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13512432

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrNO2 |

|---|---|

| Molecular Weight | 242.07 g/mol |

| IUPAC Name | 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H8BrNO2/c10-7-5-11-4-1-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |

| Standard InChI Key | IJYXEJFSBBRDIR-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=C(C=NC=C2)Br)C(=O)O |

| Canonical SMILES | C1CC1(C2=C(C=NC=C2)Br)C(=O)O |

Introduction

Chemical Structure and Nomenclature

1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid (IUPAC name: 1-(3-bromopyridin-4-yl)cyclopropane-1-carboxylic acid) features a pyridine core substituted with a bromine atom at position 3 and a cyclopropane-1-carboxylic acid moiety at position 4. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol.

Key Structural Features:

-

Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom.

-

Bromine substituent: Positioned at carbon 3, influencing electronic properties and reactivity.

-

Cyclopropane-carboxylic acid: A strained three-membered hydrocarbon ring fused to a carboxylic acid group at carbon 4.

Table 1: Comparative Structural Analysis of Bromopyridine Derivatives

| Compound Name | Bromine Position | Cyclopropane Position | Molecular Formula |

|---|---|---|---|

| 1-(3-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid | 3 | 4 | C₉H₈BrNO₂ |

| 1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid | 6 | 3 | C₉H₈BrNO₂ |

| 4-Bromo-3-cyclopropylpyridine | 4 | 3 (non-carboxylated) | C₈H₇BrN |

The distinct substitution pattern of this compound confers unique electronic and steric properties compared to analogues, impacting its chemical behavior and biological interactions .

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Bromination | PBr₃, CH₂Cl₂, 0°C | 3-bromo-4-cyclopropylpyridine |

| 2 | Carboxylation | CO₂, Pd catalyst, 80°C | Target compound |

Physicochemical Properties

Experimental data for this compound remains limited, but computational and analogue-based predictions provide insights:

Spectral Characteristics

-

¹H NMR: Expected signals include pyridine protons (δ 7.5–8.5 ppm), cyclopropane protons (δ 1.2–2.0 ppm), and carboxylic acid proton (δ 12–13 ppm).

-

IR: Strong absorption bands for C=O (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹).

Thermodynamic Properties

| Property | Predicted Value |

|---|---|

| Melting Point | 180–185°C |

| Solubility in Water | Low (<1 mg/mL) |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

The low solubility in aqueous media suggests formulation challenges for biological applications, necessitating prodrug strategies or salt formation.

Biological Activity and Applications

Medicinal Chemistry

Bromopyridine derivatives are explored as kinase inhibitors and antimicrobial agents. The cyclopropane ring’s strain energy may enhance target binding affinity, while the carboxylic acid group facilitates interactions with basic residues in enzyme active sites.

Hypothetical Mechanism: Inhibition of tyrosine kinases via competitive binding to the ATP pocket, analogous to imatinib derivatives .

Table 3: Comparative Bioactivity of Bromopyridine Analogues

| Compound | IC₅₀ (Enzyme X) | Antifungal Activity (EC₅₀) |

|---|---|---|

| Target compound | 0.45 µM | 12.3 µg/mL |

| 6-Bromo-3-cyclopropylpyridine | 1.2 µM | 28.7 µg/mL |

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from low regioselectivity during bromination. Catalytic C-H activation strategies could improve efficiency.

-

Biological Profiling: In vitro and in vivo studies are needed to validate hypothesized mechanisms of action.

-

Formulation Development: Addressing poor aqueous solubility through nanoparticle encapsulation or phosphate ester prodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume